2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a trichloromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-(trichloromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can yield a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenyl)-1,3-dioxolane.
Reduction: Formation of 2-[4-(methyl)phenyl]-1,3-dioxolane.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzotrichloride (C₆H₅CCl₃): Similar structure with a trichloromethyl group attached to a benzene ring.
2,4-Dichlorophenyl-1,3-dioxolane: Similar dioxolane ring structure but with different substituents on the phenyl ring.
Uniqueness
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane is unique due to the combination of the trichloromethyl group and the 1,3-dioxolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
80783-30-8 |
---|---|
Molecular Formula |
C10H9Cl3O2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2-[4-(trichloromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9Cl3O2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2 |
InChI Key |
UJVASMROIOLBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.